REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].[CH2:13](O)[CH2:14][OH:15].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]12[O:15][CH2:14][CH2:13][O:12]1
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Name
|
|
Quantity
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226 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
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186 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
|
|
Quantity
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1500 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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After total consumption of 5-bromoindoline-2,3-dione, EtOAc (1500 mL) and water (1000 mL)
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Type
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ADDITION
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Details
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were added
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Type
|
CUSTOM
|
Details
|
to remove excess of diol
|
Type
|
EXTRACTION
|
Details
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The aqueous layer was extracted twice with EtOAc (500 mL)
|
Type
|
CUSTOM
|
Details
|
The collected organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The yellowish solid was washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C3(C(NC2=CC1)=O)OCCO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |